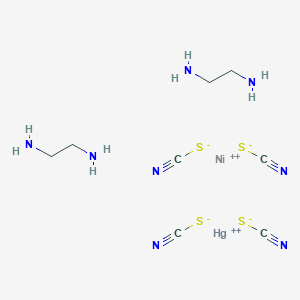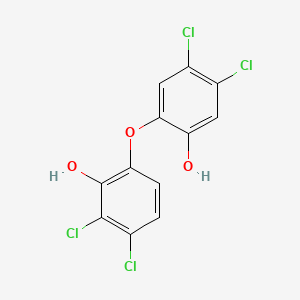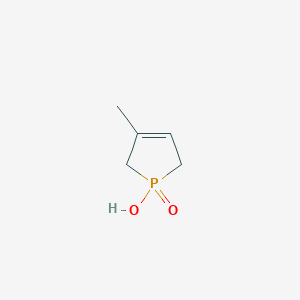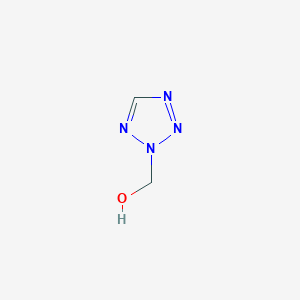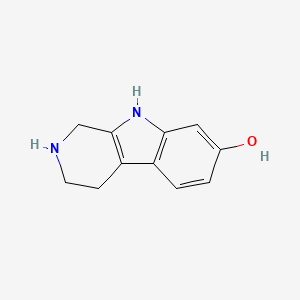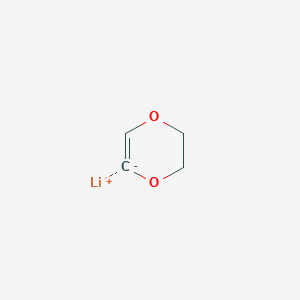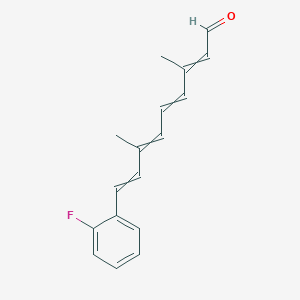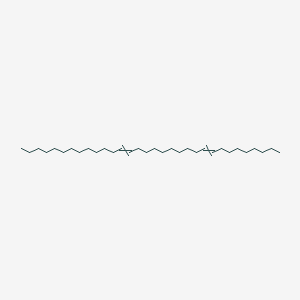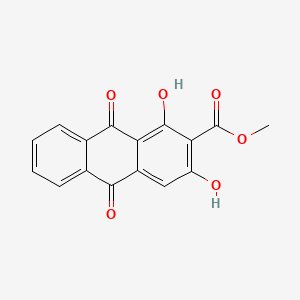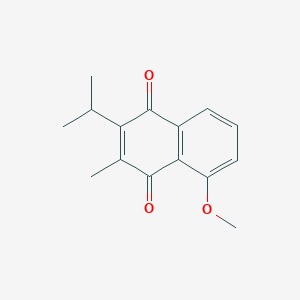
5-Methoxy-3-methyl-2-(propan-2-yl)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-3-methyl-2-(propan-2-yl)naphthalene-1,4-dione is an organic compound belonging to the naphthoquinone family. This compound is characterized by a naphthalene core with methoxy, methyl, and isopropyl substituents. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-methyl-2-(propan-2-yl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of a naphthalene derivative, followed by oxidation and substitution reactions. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride as catalysts .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-methyl-2-(propan-2-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone structure can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different biological and chemical properties .
Scientific Research Applications
5-Methoxy-3-methyl-2-(propan-2-yl)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of dyes and pigments due to its stable quinone structure.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-methyl-2-(propan-2-yl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone structure allows it to participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in targeting cancer cells, which are more susceptible to oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Plumbagin: 5-Hydroxy-2-methyl-naphthalene-1,4-dione, known for its bioactive properties.
Juglone: 5-Hydroxy-1,4-naphthoquinone, with antibacterial and fungicidal activities.
Uniqueness
5-Methoxy-3-methyl-2-(propan-2-yl)naphthalene-1,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and reactivity, while the isopropyl group provides steric hindrance, affecting its interaction with biological targets .
Properties
CAS No. |
80213-79-2 |
|---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
5-methoxy-3-methyl-2-propan-2-ylnaphthalene-1,4-dione |
InChI |
InChI=1S/C15H16O3/c1-8(2)12-9(3)14(16)13-10(15(12)17)6-5-7-11(13)18-4/h5-8H,1-4H3 |
InChI Key |
VZPUUQZHUXKMQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)C(=CC=C2)OC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


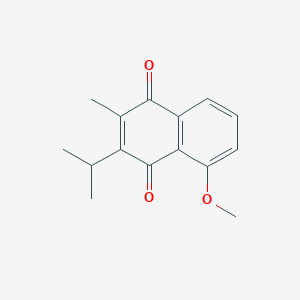
![[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol](/img/structure/B14424663.png)

![3-Phenylpyrrolo[2,1-A]phthalazine](/img/structure/B14424665.png)

